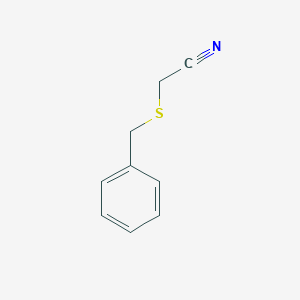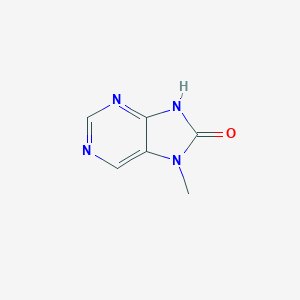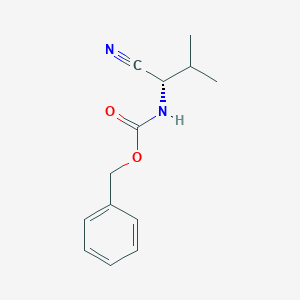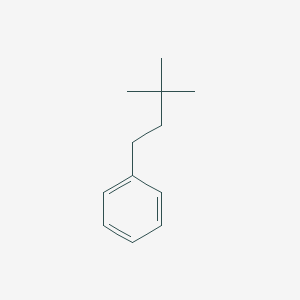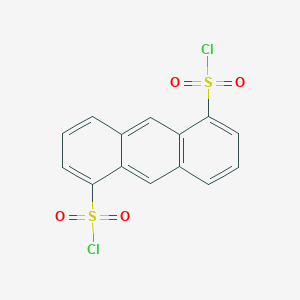
Dichlorophosphoryloxy(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorophosphoryloxy(trimethyl)silane, also known as DPTS, is an organosilicon compound widely used in the field of chemistry. It is a colorless, mobile liquid with a pungent odor and is highly reactive. DPTS is used as a reagent in various chemical reactions due to its ability to transfer the phosphoryl group to other molecules.
Mecanismo De Acción
Dichlorophosphoryloxy(trimethyl)silane acts as a phosphorylating agent by transferring the phosphoryl group to other molecules. The reaction takes place through a nucleophilic attack by the molecule on the phosphoryl group of this compound. The resulting product is a phosphorylated molecule.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. It is not used as a drug or medication and is only used in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorophosphoryloxy(trimethyl)silane is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of nucleoside phosphoramidites and phosphonate esters. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. It should be used with caution and in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for the use of Dichlorophosphoryloxy(trimethyl)silane in scientific research. One potential application is in the synthesis of novel phosphonate esters for use in drug discovery. Another potential application is in the development of new methods for the synthesis of oligonucleotides. Additionally, this compound could be used in the development of new methods for the phosphorylation of other molecules.
Métodos De Síntesis
Dichlorophosphoryloxy(trimethyl)silane can be synthesized by reacting trimethylchlorosilane with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, typically a tertiary amine such as triethylamine. The resulting product is purified by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
Dichlorophosphoryloxy(trimethyl)silane is widely used in scientific research as a phosphorylating agent. It is commonly used in the synthesis of nucleoside phosphoramidites, which are used in the solid-phase synthesis of oligonucleotides. This compound is also used in the synthesis of phosphonate esters, which are used in the synthesis of biologically active compounds.
Propiedades
| 18026-83-0 | |
Fórmula molecular |
C3H9Cl2O2PSi |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
dichlorophosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C3H9Cl2O2PSi/c1-9(2,3)7-8(4,5)6/h1-3H3 |
Clave InChI |
IELXPXWECPLZIF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(Cl)Cl |
SMILES canónico |
C[Si](C)(C)OP(=O)(Cl)Cl |
Sinónimos |
TRIMETHYLSILYLPHOSPHORODICHLORIDATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


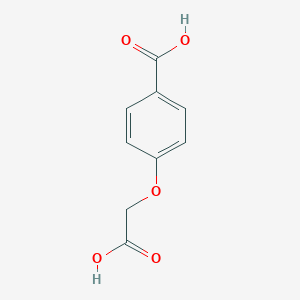

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

